1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
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Overview
Description
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and specific solvents. .
Scientific Research Applications
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for its antitumoral activity. The compound’s structure allows it to bind to target receptors, influencing various biological processes .
Comparison with Similar Compounds
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
Phenylpyridazines: Organic compounds containing a pyridazine ring substituted by a phenyl group.
Triazolothiadiazines: Hybrid nuclei with applications in drug design and development .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Biological Activity
The compound 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine , identified by the CAS number 1282574-89-3 , is a member of the triazolopyridazine class of compounds. This class has garnered significant attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N5 with a molecular weight of 253.30 g/mol . The structure features a triazole ring fused to a pyridazine ring and includes a dimethylphenyl substituent.
Property | Value |
---|---|
CAS Number | 1282574-89-3 |
Molecular Formula | C14H15N5 |
Molecular Weight | 253.30 g/mol |
Antimicrobial Activity
Research indicates that compounds within the triazolopyridazine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacteria and fungi. A study highlighted the effectiveness of similar triazole compounds against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the substituents can enhance antibacterial potency .
Anticancer Properties
The anticancer potential of triazolopyridazines has been explored in several studies. For example, certain derivatives demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Triazolo derivative A | MCF-7 | 15 | Apoptosis induction |
Triazolo derivative B | Bel-7402 | 20 | Cell cycle arrest |
1-(6-(3,4-Dimethylphenyl)... | MCF-7 | TBD | TBD |
The biological activity of This compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator for various biological pathways, influencing processes like cell signaling and metabolic regulation .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Antifungal Activity : A study on triazole derivatives revealed their efficacy against fungal pathogens like Candida albicans, showcasing their potential as antifungal agents .
- Analgesic Effects : Research indicated that certain derivatives exhibited analgesic properties superior to traditional pain relievers such as acetylsalicylic acid .
Properties
Molecular Formula |
C17H21N5 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C17H21N5/c1-10(2)16(18)17-20-19-15-8-7-14(21-22(15)17)13-6-5-11(3)12(4)9-13/h5-10,16H,18H2,1-4H3 |
InChI Key |
KNYKFWICDNDELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(C(C)C)N)C=C2)C |
Origin of Product |
United States |
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